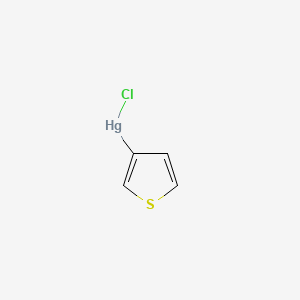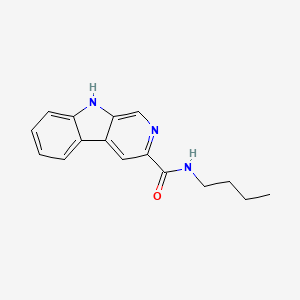
2,4,4-Triphenylbutane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Triphenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxide group (-O-O-) attached to a butane backbone with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Triphenylbutane-2-peroxol typically involves the reaction of triphenylbutane with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions, including temperature and reaction time, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Triphenylbutane-2-peroxol undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide bond can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,4,4-Triphenylbutane-2-peroxol has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for studying cellular redox processes.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon oxidation.
Industry: Utilized in polymerization reactions and as a stabilizer in the production of certain plastics and resins.
Mechanism of Action
The mechanism of action of 2,4,4-Triphenylbutane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s ability to generate ROS makes it a valuable tool for studying oxidative stress and related cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cumene Hydroperoxide: Another organic peroxide used in oxidation reactions and polymerization processes.
Benzoyl Peroxide: Widely used in acne treatment and as a polymerization initiator.
Di-tert-butyl Peroxide: Commonly used as a radical initiator in polymer chemistry.
Uniqueness
2,4,4-Triphenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides. The presence of three phenyl groups provides steric hindrance, influencing its reactivity and making it suitable for specific applications where other peroxides may not be effective.
Properties
CAS No. |
78485-01-5 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2-hydroperoxy-4,4-diphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C22H22O2/c1-22(24-23,20-15-9-4-10-16-20)17-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21,23H,17H2,1H3 |
InChI Key |
BDLORDDQJXISGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





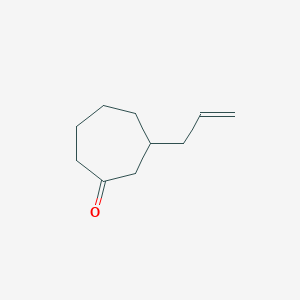
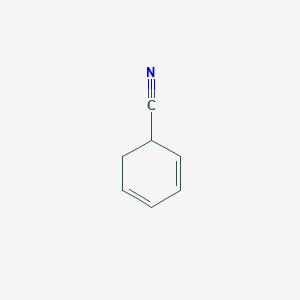
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
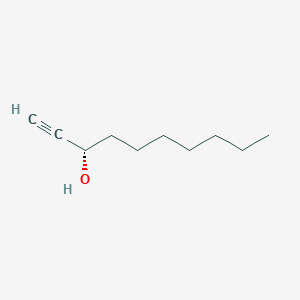

![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
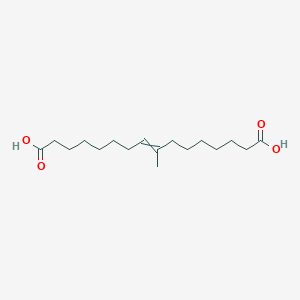
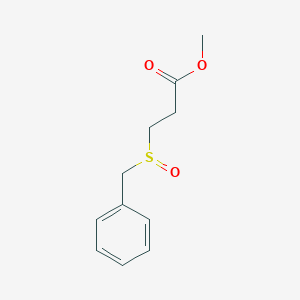
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
